

Noscapine-13C,d3: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Noscapine-13C,d3**, a stable isotope-labeled internal standard for the quantification of the anti-cancer and antitussive agent, noscapine. This document outlines its core physicochemical properties, detailed experimental protocols for its application, and insights into the biological pathways of its unlabeled counterpart.

Core Data Presentation

All quantitative data for **Noscapine-13C,d3** is summarized in the table below for easy reference and comparison.



Parameter	Value	Reference(s)
CAS Number	1217680-57-3	[1][2][3]
Molecular Weight	417.4 g/mol	[1][2]
Alternate Molecular Weight	417.43 g/mol	
Molecular Formula	С21[¹³ С]Н20D3NO7	_
Synonyms	Narcotine-13C-d3, Opianine- 13C-d3	
Purity	≥99% deuterated forms (d1-d3)	_
Form	Solid	
Primary Application	Internal standard for quantification of noscapine by GC- or LC-MS	_

Experimental Protocols

This section details methodologies for key experiments involving noscapine and its isotopically labeled standard.

Quantification of Noscapine in Plasma using LC-MS/MS with Noscapine-13C,d3 Internal Standard

This protocol is adapted from established methods for the quantification of noscapine in biological matrices.

1. Sample Preparation:

- To 100 μL of plasma, add 10 μL of Noscapine-13C,d3 internal standard solution (concentration to be optimized based on expected analyte levels).
- Add 200 μL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.



- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- 2. LC-MS/MS Conditions:
- LC Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 μm) is suitable.
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- MRM Transitions:
 - Noscapine: Precursor ion (Q1) m/z 414.1 → Product ion (Q3) m/z 220.1
 - Noscapine-13C,d3: Precursor ion (Q1) m/z 418.1 → Product ion (Q3) m/z 221.1
 - Note: These transitions should be optimized on the specific instrument used.
- 3. Calibration and Quantification:
- Prepare a series of calibration standards by spiking blank plasma with known concentrations of noscapine.
- Process the calibration standards and quality control samples alongside the unknown samples.



- Construct a calibration curve by plotting the peak area ratio of noscapine to Noscapine-13C,d3 against the concentration of noscapine.
- Determine the concentration of noscapine in the unknown samples from the calibration curve.

In Vitro Tubulin Polymerization Assay

This assay is used to determine the effect of noscapine on microtubule assembly.

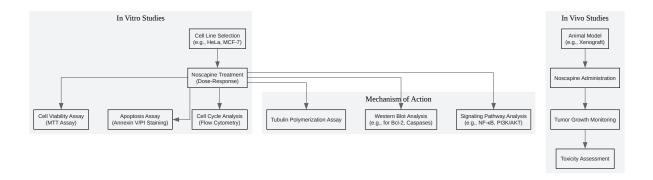
- 1. Materials:
- Purified tubulin (>99%)
- GTP solution
- Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- Noscapine stock solution (in DMSO)
- Microplate reader capable of measuring absorbance at 340 nm
- 2. Procedure:
- Prepare a reaction mixture containing tubulin in polymerization buffer.
- Add noscapine at various concentrations to the reaction mixture. A vehicle control (DMSO) should be included.
- Incubate the mixture at 37°C to initiate polymerization.
- Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
- Paclitaxel can be used as a positive control for a microtubule-stabilizing agent.

Signaling Pathways and Experimental Workflows



The biological effects of noscapine are attributed to its interaction with cellular signaling pathways. The following diagrams illustrate these interactions.

Experimental Workflow for Investigating Noscapine's Anti-Cancer Effects



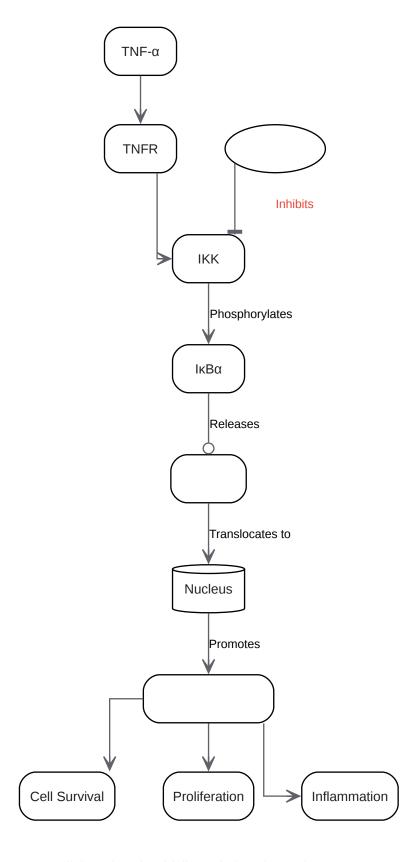
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Caption: A typical workflow for evaluating the anti-cancer properties of noscapine.

Noscapine's Effect on the NF-κB Signaling Pathway

Noscapine has been shown to inhibit the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation. It suppresses the activation of IκB kinase (IKK), leading to the inhibition of IκBα phosphorylation and degradation. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes involved in cell survival and inflammation.





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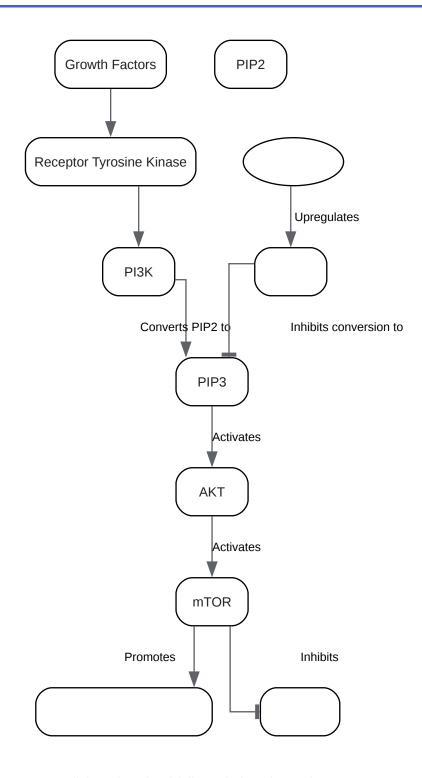
Caption: Noscapine inhibits the NF-kB signaling pathway by targeting IKK.



Noscapine's Modulation of the PTEN/PI3K/AKT/mTOR Pathway

Noscapine can induce apoptosis in cancer cells by modulating the PTEN/PI3K/AKT/mTOR pathway. It has been shown to upregulate the tumor suppressor PTEN, which in turn inhibits the PI3K/AKT signaling cascade. This leads to the dephosphorylation of AKT and subsequent downregulation of mTOR, a key regulator of cell growth and proliferation. The inhibition of this pathway ultimately promotes apoptosis.





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